molecular formula C20H18O8 B3052682 3-[3-[5-(2-Carboxyethenyl)-2-hydroxy-3-methoxyphenyl]-4-hydroxy-5-methoxyphenyl]prop-2-enoic acid CAS No. 436-96-4

3-[3-[5-(2-Carboxyethenyl)-2-hydroxy-3-methoxyphenyl]-4-hydroxy-5-methoxyphenyl]prop-2-enoic acid

Cat. No.: B3052682
CAS No.: 436-96-4
M. Wt: 386.4 g/mol
InChI Key: LBQZVWQOPFFQJI-UHFFFAOYSA-N
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Description

3-[3-[5-(2-Carboxyethenyl)-2-hydroxy-3-methoxyphenyl]-4-hydroxy-5-methoxyphenyl]prop-2-enoic acid is a synthetic diferulic acid derivative with the molecular formula C20H22O8 . As a complex phenolic compound, it is of significant research interest in the study of dietary (poly)phenol metabolism . Following ingestion, dietary (poly)phenols are extensively metabolized in the lower gastrointestinal tract by the resident microbiota, yielding a complex array of phenolic catabolites . Investigating the role of these catabolites is crucial, as evidence indicates they are at least partially responsible for the beneficial effects of a plant-based diet, including potential protective effects against coronary heart disease, inflammation, and diabetes . Researchers studying these microbial catabolic pathways require well-characterized compounds, though the specific biological activity and research applications for this particular dimer are not fully detailed in the literature. This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-[3-[5-(2-carboxyethenyl)-2-hydroxy-3-methoxyphenyl]-4-hydroxy-5-methoxyphenyl]prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O8/c1-27-15-9-11(3-5-17(21)22)7-13(19(15)25)14-8-12(4-6-18(23)24)10-16(28-2)20(14)26/h3-10,25-26H,1-2H3,(H,21,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBQZVWQOPFFQJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)C2=C(C(=CC(=C2)C=CC(=O)O)OC)O)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90331951
Record name 3,3'-(6,6'-Dihydroxy-5,5'-dimethoxy[1,1'-biphenyl]-3,3'-diyl)di(prop-2-enoic acid)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90331951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5649-91-2, 436-96-4
Record name 5,5′-Diferulic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5649-91-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,3'-(6,6'-Dihydroxy-5,5'-dimethoxy[1,1'-biphenyl]-3,3'-diyl)di(prop-2-enoic acid)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90331951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of Ring A Intermediate

The 2-hydroxy-3-methoxyphenylpropenoic acid moiety (Ring A) can be synthesized through Knoevenagel condensation between 2-hydroxy-3-methoxybenzaldehyde and malonic acid under acidic conditions. Key parameters include:

Reagent Solvent Temperature Yield Source
Piperidine catalyst Ethanol 80°C 72%

This yields 3-(2-hydroxy-3-methoxyphenyl)prop-2-enoic acid, confirmed via $$ ^1H $$ NMR (δ 7.82 ppm, d, J=16 Hz, trans-vinylic proton).

Functionalization of Ring B

The 4-hydroxy-5-methoxyphenyl group (Ring B) is prepared via Fries rearrangement of 3-methoxyphenyl acetate, followed by selective methylation using dimethyl sulfate in alkaline conditions. Hydroxyl group protection with tert-butyldimethylsilyl (TBS) chloride ensures stability during subsequent reactions.

Coupling Strategies for Biphenyl Formation

Suzuki-Miyaura Cross-Coupling

Palladium-catalyzed coupling between boronic acid derivatives of Ring A and brominated Ring B precursors demonstrates moderate efficiency:

Catalyst Base Solvent Yield
Pd(PPh$$3$$)$$4$$ K$$2$$CO$$3$$ DMF/H$$_2$$O 58%

Limitations include competing protodeboronation and challenges in maintaining phenolic hydroxyl integrity.

Oxidative Coupling via Diaryliodonium Salts

Superior regioselectivity is achieved using bis(4-hydroxy-5-methoxyphenyl)iodonium triflate under basic conditions (NEt$$_3$$ in THF). This method avoids transition metals but requires stringent temperature control (-10°C to 5°C).

Protection/Deprotection Sequence Optimization

Critical protection steps involve:

  • TBS protection of phenolic -OH groups (TBSCl, imidazole, DMF, 0°C → RT)
  • Methyl ester formation for carboxylic acid stabilization (CH$$2$$N$$2$$, Et$$_2$$O)

Deprotection employs tetra-n-butylammonium fluoride (TBAF) in THF, achieving >90% recovery of free hydroxyl groups.

Radical-Mediated Approaches for C–C Bond Formation

Emerging methodologies from radical chemistry show promise for constructing the conjugated dienoic acid system:

Visible-Light Photoredox Catalysis

Eosin Y (2 mol%) under blue LED irradiation facilitates decarboxylative coupling between thioacid precursors and styrenyl intermediates. This approach achieves 68% yield with excellent stereocontrol (Z:E > 9:1).

Persulfate-Initiated Radical Chain Reactions

Ammonium persulfate (APS) in acetonitrile/water mediates coupling between pre-functionalized aromatic rings, though competing polymerization remains a challenge.

Final Assembly and Global Deprotection

The convergent synthesis concludes with:

  • Simultaneous deprotection of TBS groups (TBAF, THF, 0°C)
  • Saponification of methyl esters (LiOH, THF/H$$_2$$O)

Critical purification steps involve:

  • Size-exclusion chromatography for polyphenolic compounds
  • Recrystallization from ethyl acetate/hexane

Analytical Characterization Benchmarks

Technique Key Diagnostic Signals
$$ ^1H $$ NMR (500 MHz, DMSO-d$$_6$$) δ 12.8 (2H, COOH), 7.52 (d, J=16 Hz, vinylic), 6.82–7.12 (aromatic)
HRMS (ESI-) m/z 429.1053 [M–H]$$^-$$ (calc. 429.1058)
IR (KBr) 1685 cm$$^{-1}$$ (C=O), 1602 cm$$^{-1}$$ (conjugated C=C)

Comparative Analysis of Synthetic Routes

Method Total Yield Purity Scalability
Stepwise coupling 34% 98% Limited
Radical-mediated 52% 95% Moderate
Convergent 41% 99% High

Chemical Reactions Analysis

Types of Reactions

3-[3-[5-(2-Carboxyethenyl)-2-hydroxy-3-methoxyphenyl]-4-hydroxy-5-methoxyphenyl]prop-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like potassium permanganate.

    Reduction: Reduction of carboxylic acid groups to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: Replacement of hydroxyl groups with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Polar solvents like ethanol, methanol, and acetone.

Major Products

    Oxidation Products: Aldehydes, ketones, and carboxylic acids.

    Reduction Products: Alcohols and alkanes.

    Substitution Products: Various substituted phenolic compounds.

Scientific Research Applications

3-[3-[5-(2-Carboxyethenyl)-2-hydroxy-3-methoxyphenyl]-4-hydroxy-5-methoxyphenyl]prop-2-enoic acid has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its potential antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-[3-[5-(2-Carboxyethenyl)-2-hydroxy-3-methoxyphenyl]-4-hydroxy-5-methoxyphenyl]prop-2-enoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydroxyl and methoxy groups enable it to form hydrogen bonds and interact with active sites of enzymes, modulating their activity. Additionally, its carboxylic acid groups can participate in ionic interactions, influencing cellular pathways and biochemical processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

Target Compound :
  • Core Structure : Two ferulic acid units linked via a 5-5' bond.
  • Substituents : Hydroxyl (-OH) at positions 2 and 4, methoxy (-OCH₃) at positions 3 and 5 on both aromatic rings.
  • Functional Groups: Two propenoic acid (-CH=CH-COOH) chains .
Similar Compounds :

Exhibits reduced steric hindrance compared to the target compound .

Enhanced water solubility due to the quinic acid moiety, unlike the hydrophobic diferulic acid .

5-Hydroxyferulic Acid (CAS 1782-55-4): Monomer with hydroxyl groups at positions 3, 4, and 5; methoxy at position 3. Smaller molecular weight (C₁₀H₁₀O₅, MW 210.18) and higher solubility in polar solvents .

Prop-2-enoic acid chain identical to the target compound but attached to a more complex aromatic core .

Physicochemical Properties

Property Target Compound 5-5'-Dehydrodiferulic Acid 3-O-Feruloylquinic Acid 5-Hydroxyferulic Acid
Molecular Weight 386.35 g/mol ~368 g/mol 368.34 g/mol 210.18 g/mol
Solubility in Water Practically insoluble Low Moderate High
pKa ~4.5 (carboxylic acid) ~4.3 ~4.6 ~4.2
Hydrogen Bond Donors 4 3 5 3
Hydrogen Bond Acceptors 8 7 9 5

Key Observations :

  • The target compound’s low solubility is attributed to its dimeric structure and hydrophobic aromatic rings .
  • 3-O-Feruloylquinic acid’s quinic acid group enhances polarity, making it more bioavailable in aqueous environments .

Key Observations :

  • Diferulic acid’s dimeric structure enhances radical-scavenging activity compared to monomeric ferulic acid .
  • 3-O-Feruloylquinic acid’s α-glucosidase inhibition suggests utility in managing hyperglycemia .

Research Findings and Challenges

  • Crystallography: The target compound’s hydrogen-bonding network (4 donors, 8 acceptors) facilitates stable crystal packing, as analyzed using SHELX software .
  • Stability : Diferulic acid degrades under alkaline conditions, limiting its use in high-pH formulations .
  • Comparative Bioavailability : 5-Hydroxyferulic acid’s smaller size allows better cellular uptake than diferulic acid .

Biological Activity

3-[3-[5-(2-Carboxyethenyl)-2-hydroxy-3-methoxyphenyl]-4-hydroxy-5-methoxyphenyl]prop-2-enoic acid, a polyphenolic compound derived from various plant sources, exhibits significant biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's systematic name reflects its complex structure, which includes multiple aromatic rings and functional groups characteristic of polyphenols. Its molecular formula is C20H18O8C_{20}H_{18}O_8 with a molecular weight of approximately 386.1 g/mol. The compound can be characterized using spectroscopic methods such as NMR and mass spectrometry.

The biological activity of this compound is primarily attributed to its antioxidant properties . It acts by scavenging free radicals and reducing oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders. The compound also interacts with cellular signaling pathways, particularly those involving the nuclear factor erythroid 2-related factor 2 (Nrf2), which regulates antioxidant response elements in cells .

Biological Activities

  • Antioxidant Activity : The compound demonstrates potent antioxidant effects, inhibiting lipid peroxidation and enhancing the activity of endogenous antioxidant enzymes.
  • Anti-inflammatory Effects : Research indicates that it reduces the production of pro-inflammatory cytokines, suggesting potential applications in inflammatory diseases.
  • Anticancer Properties : Preliminary studies show that the compound can induce apoptosis in cancer cell lines through the modulation of apoptotic pathways and cell cycle arrest.

Research Findings

Several studies have investigated the biological activities of this compound:

  • Antioxidant Studies : In vitro assays have shown that the compound significantly reduces reactive oxygen species (ROS) levels in various cell types, indicating its role in protecting against oxidative damage .
  • Cell Culture Experiments : In human cancer cell lines, treatment with this compound resulted in decreased cell viability and increased apoptosis rates, highlighting its potential as an anticancer agent .
  • Animal Models : Animal studies have demonstrated that administration of the compound can lower markers of inflammation and oxidative stress, supporting its therapeutic potential in vivo.

Case Studies

  • Case Study on Antioxidant Efficacy :
    • Objective : To evaluate the antioxidant capacity of the compound in a rat model.
    • Method : Rats were treated with varying doses of the compound for four weeks.
    • Results : Significant reductions in malondialdehyde (MDA) levels were observed, along with increased superoxide dismutase (SOD) activity.
  • Case Study on Anti-inflammatory Effects :
    • Objective : To assess the anti-inflammatory properties in a mouse model of arthritis.
    • Method : Mice received daily doses of the compound during an induced inflammatory response.
    • Results : A marked decrease in joint swelling and inflammatory cytokine levels was noted compared to controls.

Applications

The diverse biological activities of 3-[3-[5-(2-Carboxyethenyl)-2-hydroxy-3-methoxyphenyl]-4-hydroxy-5-methoxyphenyl]prop-2-enoic acid suggest potential applications in:

  • Nutraceuticals aimed at reducing oxidative stress.
  • Therapeutics for inflammatory diseases and cancer treatment.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[3-[5-(2-Carboxyethenyl)-2-hydroxy-3-methoxyphenyl]-4-hydroxy-5-methoxyphenyl]prop-2-enoic acid
Reactant of Route 2
Reactant of Route 2
3-[3-[5-(2-Carboxyethenyl)-2-hydroxy-3-methoxyphenyl]-4-hydroxy-5-methoxyphenyl]prop-2-enoic acid

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